molecular formula C6H7Cl3N2 B046826 3,5-Dichlorophenylhydrazine hydrochloride CAS No. 63352-99-8

3,5-Dichlorophenylhydrazine hydrochloride

Cat. No. B046826
CAS RN: 63352-99-8
M. Wt: 213.5 g/mol
InChI Key: BDXZOJVMTJOAPS-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylhydrazine hydrochloride is a hydrogen chloride compound with 1-(3,5-dichlorophenyl)hydrazine . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 3,5-Dichlorophenylhydrazine hydrochloride is C6H7Cl3N2 . The molecular weight is 213.5 g/mol . The InChI code is 1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H .


Chemical Reactions Analysis

While the specific chemical reactions involving 3,5-Dichlorophenylhydrazine hydrochloride are not detailed in the available resources, it has been used for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives .

Scientific Research Applications

Safety and Hazards

3,5-Dichlorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

Mechanism of Action

Target of Action

3,5-Dichlorophenylhydrazine hydrochloride is a chemical compound that primarily targets the respiratory system . It is used as a building block in the synthesis of other chemical compounds .

Mode of Action

It is known to interact with its targets in the respiratory system

Biochemical Pathways

It is used in the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives , which suggests it may play a role in the biochemical pathways related to these derivatives.

Result of Action

It is known to be used in the synthesis of derivatives that have potential anti-leukemic properties .

Action Environment

The action, efficacy, and stability of 3,5-Dichlorophenylhydrazine hydrochloride can be influenced by various environmental factors. For instance, it is known to be air sensitive and hygroscopic , which means it readily absorbs moisture from the environment. Therefore, it should be stored under inert gas and in a cool, dry place .

properties

IUPAC Name

(3,5-dichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXZOJVMTJOAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63352-99-8
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63352-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20212744
Record name (3,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenylhydrazine hydrochloride

CAS RN

57396-93-7, 63352-99-8
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)hydrazine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dichlorophenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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